Methyl 5-methoxy-3,4-diphenylfuran-2-carboxylate
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Overview
Description
Methyl 5-methoxy-3,4-diphenylfuran-2-carboxylate is an organic compound belonging to the furan family Furans are heterocyclic aromatic compounds characterized by a five-membered ring containing one oxygen atom
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of methyl 5-methoxy-3,4-diphenylfuran-2-carboxylate typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the condensation of 5-methoxy-2-furaldehyde with benzaldehyde derivatives in the presence of a base, followed by esterification with methanol. The reaction conditions often include the use of catalysts such as p-toluenesulfonic acid and solvents like dichloromethane .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products .
Chemical Reactions Analysis
Types of Reactions: Methyl 5-methoxy-3,4-diphenylfuran-2-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Electrophilic aromatic substitution reactions can introduce new functional groups onto the phenyl rings.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Halogenating agents like bromine or chlorinating agents in the presence of a Lewis acid catalyst.
Major Products:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Introduction of halogen atoms or other substituents on the phenyl rings.
Scientific Research Applications
Methyl 5-methoxy-3,4-diphenylfuran-2-carboxylate has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential as a pharmaceutical intermediate in drug development.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of methyl 5-methoxy-3,4-diphenylfuran-2-carboxylate involves its interaction with specific molecular targets. The compound’s methoxy and diphenyl groups contribute to its binding affinity and selectivity towards certain enzymes or receptors. For instance, it may inhibit specific enzymes involved in metabolic pathways, leading to its observed biological effects .
Comparison with Similar Compounds
- Methyl 5-methoxy-3-phenylfuran-2-carboxylate
- Methyl 5-methoxy-4-phenylfuran-2-carboxylate
- Methyl 5-methoxy-3,4-diphenylthiophene-2-carboxylate
Comparison: Methyl 5-methoxy-3,4-diphenylfuran-2-carboxylate stands out due to its unique combination of methoxy and diphenyl substitutions, which enhance its chemical stability and reactivity. Compared to similar compounds, it may exhibit distinct biological activities and higher selectivity towards specific molecular targets .
Properties
CAS No. |
62142-78-3 |
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Molecular Formula |
C19H16O4 |
Molecular Weight |
308.3 g/mol |
IUPAC Name |
methyl 5-methoxy-3,4-diphenylfuran-2-carboxylate |
InChI |
InChI=1S/C19H16O4/c1-21-18(20)17-15(13-9-5-3-6-10-13)16(19(22-2)23-17)14-11-7-4-8-12-14/h3-12H,1-2H3 |
InChI Key |
NVICRDLDJVUVQW-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C(=C(O1)C(=O)OC)C2=CC=CC=C2)C3=CC=CC=C3 |
Origin of Product |
United States |
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